2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide
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Overview
Description
2,4-dichloro-N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of 2,4-dichloro-N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines under controlled conditions.
Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using reagents such as chlorine and fluorine sources.
Coupling Reactions: The phenyl groups are attached through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The benzohydrazide moiety is introduced in the final step through a condensation reaction with hydrazine derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2,4-dichloro-N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
2,4-dichloro-N’-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide can be compared with other similar compounds, such as:
2,4-dichloro-N’-[4-(trifluoromethoxy)phenyl]benzohydrazide: This compound has a trifluoromethoxy group instead of a fluoro group, which may result in different chemical and biological properties.
2,4-dichloro-5-fluoropyrimidine: This compound has a simpler structure with fewer substituents, which may affect its reactivity and applications.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have an indole moiety and are studied for their biological activities, including anti-HIV properties.
Properties
IUPAC Name |
2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2FN4O/c24-16-8-11-18(19(25)12-16)22(31)29-30-23-27-20(14-4-2-1-3-5-14)13-21(28-23)15-6-9-17(26)10-7-15/h1-13H,(H,29,31)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCJBHIKEGYCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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